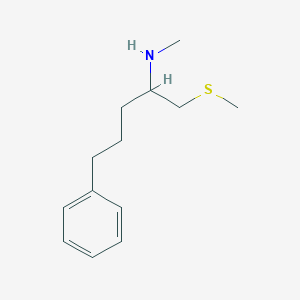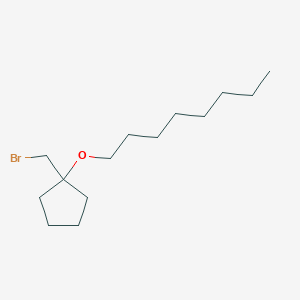![molecular formula C9H12O2 B13487174 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde is a compound that features a unique structure combining an oxetane ring and a bicyclo[1.1.1]pentane framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts unique chemical properties, making it a valuable building block for the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)bicyclo[111]pentane-1-carbaldehyde typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as photoredox catalysis or metal-free homolytic aromatic alkylation . These methods allow for the efficient and large-scale synthesis of the compound, making it accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring and the bicyclo[1.1.1]pentane core can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of the compound.
Applications De Recherche Scientifique
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The oxetane ring and bicyclo[1.1.1]pentane core contribute to its stability and reactivity, making it an effective modulator of molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde include:
- 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cubane
- Bicyclo[2.2.2]octane
Uniqueness
What sets this compound apart from these similar compounds is its combination of the oxetane ring and the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c10-6-8-3-9(4-8,5-8)7-1-11-2-7/h6-7H,1-5H2 |
Clé InChI |
GQQDOZVKTYRWIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C23CC(C2)(C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


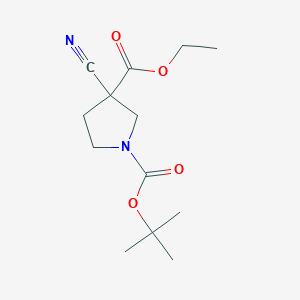


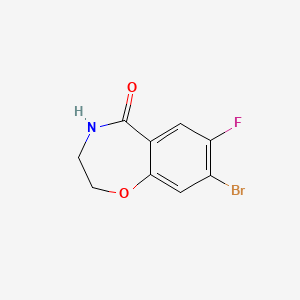
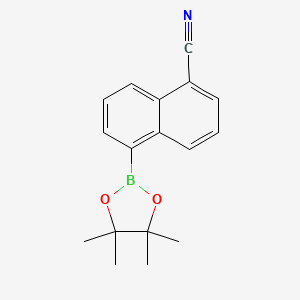
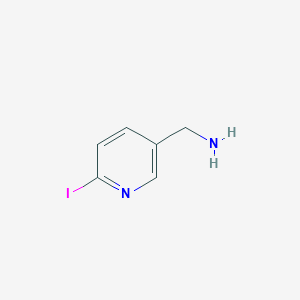

![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
